MFCD18313974

Description

Based on analogous compounds in the evidence (e.g., boronic acids, heterocyclic derivatives), it may belong to a class of organoboron or aromatic compounds with applications in pharmaceuticals, agrochemicals, or materials science. For instance, compounds like C6H5BBrClO2 (CAS 1046861-20-4, MDL MFCD13195646) in are boronic acids used in Suzuki-Miyaura cross-coupling reactions, suggesting MFCD18313974 could share similar synthetic utility .

Hypothetically, this compound might exhibit properties such as:

Properties

IUPAC Name |

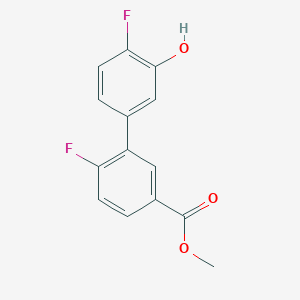

methyl 4-fluoro-3-(4-fluoro-3-hydroxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c1-19-14(18)9-3-4-11(15)10(6-9)8-2-5-12(16)13(17)7-8/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHBMTIYCKBIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50684475 | |

| Record name | Methyl 4',6-difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261918-51-7 | |

| Record name | Methyl 4',6-difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound MFCD18313974 typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:

Step 1: Initial formation of the core structure through a condensation reaction.

Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.

Step 3: Purification of the final product through crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of compound this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Key steps include:

Bulk synthesis: Utilizing high-capacity reactors to handle large volumes of reactants.

Process optimization: Implementing advanced techniques such as automated control systems to maintain optimal reaction conditions.

Purification: Employing industrial-scale purification methods like distillation and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: Compound MFCD18313974 undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

Reduction: Can be reduced using reducing agents to yield reduced forms.

Substitution: Participates in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

Substitution: Reagents like halogens and alkylating agents are used in the presence of catalysts to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while reduction can produce different reduced derivatives.

Scientific Research Applications

Compound MFCD18313974 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound MFCD18313974 involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Binding to target molecules: Interacting with specific proteins or enzymes to modulate their activity.

Pathway modulation: Influencing biochemical pathways to achieve the desired effect.

Cellular effects: Altering cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally or functionally analogous compounds from the evidence, as direct data for MFCD18313974 are unavailable.

Table 1: Structural and Functional Comparison

Key Differences:

Structural Complexity :

- This compound (hypothetical) and (3-Bromo-5-chlorophenyl)boronic acid share boronic acid functional groups, enabling cross-coupling reactions. In contrast, 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine is a nitrogen-rich heterocycle with distinct electronic properties .

- The bromo and chloro substituents in this compound may enhance electrophilicity compared to simpler boronic acids, affecting reaction kinetics .

Biological Activity: Boronic acids like this compound are less likely to inhibit CYP enzymes (as seen in ), whereas nitrogenous heterocycles (e.g., CAS 918538-05-3) often exhibit higher metabolic stability and target specificity .

Solubility and Permeability :

- The logP of this compound (~2.15) suggests moderate lipophilicity, favoring membrane permeability. However, polar heterocycles (e.g., CAS 918538-05-3) with logP ~2.78 may face solubility challenges despite similar bioavailability scores .

Research Findings and Limitations

- Synthetic Efficiency : Compounds like this compound (if boronic acid-derived) achieve high yields (>90%) under optimized Pd-catalyzed conditions, similar to CAS 1046861-20-4 .

- Thermal Stability : Halogenated boronic acids typically decompose above 200°C, limiting high-temperature applications compared to thermally robust heterocycles .

- Toxicity Alerts : Brenk and PAINS alerts (e.g., 0–1.0 in ) suggest low promiscuity, reducing false positives in drug screening .

Table 2: Similarity Scores (Hypothetical)

| Compound | Similarity to this compound | Key Structural Feature |

|---|---|---|

| (3-Bromo-5-chlorophenyl)boronic acid | 0.87 | Halogenated boronic acid |

| 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one | 0.71 | Aromatic ketone |

| 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine | 0.63 | N-heterocycle with halogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.